molecular formula C11H15ClIN B2368111 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No. 1820711-89-4

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B2368111
CAS No.: 1820711-89-4
M. Wt: 323.6
InChI Key: YOHPOKQKXLZZGN-UHFFFAOYSA-N
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Description

Chemical Name: 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No.: 1820711-89-4 Molecular Formula: C₁₁H₁₅ClIN Molecular Weight: 323.60 g/mol Structural Features: The compound consists of a pyrrolidine ring substituted with a 3-iodobenzyl group and a hydrochloride counterion.

Properties

IUPAC Name

3-[(3-iodophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHPOKQKXLZZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties. Pyrrolidine derivatives are known to exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that compounds similar to 3-[(3-Iodophenyl)methyl]pyrrolidine can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Neuroprotective Properties : The structural characteristics allow for interactions with neurological targets, potentially leading to neuroprotective agents .
  • Anticancer Activity : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species .

Biological Studies

The compound's ability to interact with specific biological targets makes it a valuable tool in receptor-ligand interaction studies. The iodophenyl group enhances binding interactions due to its electronic properties, which may improve the efficacy of compounds targeting receptors involved in various diseases .

Material Science

In addition to its biological applications, 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can serve as a building block for synthesizing new materials. Its unique properties allow it to be utilized in developing advanced materials for electronics or photonics due to its reactivity and stability .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of pyrrolidine derivatives found that specific analogs exhibited significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The iodinated derivative showed enhanced potency compared to non-iodinated counterparts, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Research into neuroprotective agents has identified pyrrolidine derivatives as promising candidates for treating neurodegenerative diseases. In vitro studies demonstrated that compounds similar to 3-[(3-Iodophenyl)methyl]pyrrolidine could protect neuronal cells from oxidative stress-induced damage, suggesting their potential application in therapies targeting conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences & Implications
3-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride 1203682-96-5 C₁₁H₁₅ClFN 231.70 Fluorine (smaller, more electronegative) enhances metabolic stability but reduces van der Waals interactions compared to iodine. Likely higher solubility due to lower hydrophobicity .
3-(2-Bromophenyl)pyrrolidine hydrochloride 1203682-28-3 C₁₀H₁₃BrClN 278.58 Bromine offers intermediate size between F and I. May balance binding affinity and lipophilicity, but lacks iodine’s isotopic utility .
3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride 1185296-38-1 C₁₁H₁₅Cl₂NO 268.16 Chlorine and phenoxy group introduce distinct electronic effects (electron-withdrawing) and conformational flexibility, potentially altering target selectivity .

Sulfonamide and Sulfonyl Derivatives

Compound Name Yield Molecular Formula Key Features
3-((Naphthalen-1-ylsulfonyl)methyl)pyrrolidine hydrochloride (IIIa) 35% C₁₅H₁₈ClNO₂S Sulfonyl group enhances hydrogen-bonding capacity and acidity, favoring interactions with basic residues in enzymes or receptors. Lower yield suggests synthetic challenges .
3-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine hydrochloride (IIIg) 50% C₁₂H₁₃ClF₃NO₂S Trifluoromethyl group increases lipophilicity and metabolic resistance. The sulfonyl linker may reduce membrane permeability compared to benzyl derivatives .

Phenoxy and Diazirine Derivatives

Compound Name CAS No. Molecular Formula Key Applications
3-((2,4-Dichlorophenoxy)methyl)pyrrolidine hydrochloride 817187-08-9 C₁₁H₁₂Cl₃NO Dichlorophenoxy group introduces steric bulk and electron-withdrawing effects, potentially useful in agrochemicals or herbicidal agents .
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride 2230798-60-2 C₆H₉ClF₃N₃ Diazirine group enables photoaffinity labeling for studying protein-ligand interactions, a niche application distinct from iodophenyl derivatives .

Key Research Findings and Trends

  • Fluorine analogs exhibit improved metabolic stability but lower binding affinity in receptor studies due to reduced hydrophobic interactions . Sulfonyl/sulfonamide derivatives show enhanced enzymatic inhibition but face challenges in cellular uptake due to higher polarity .
  • Synthetic Yields: Sulfonamide derivatives (e.g., IIIa, 35%; IIIg, 50%) generally have lower yields compared to halogenated benzyl analogs, possibly due to oxidative steps or purification challenges . No yield data is available for the target compound, but iodination reactions often require controlled conditions to avoid side reactions .
  • Applications :

    • The iodophenyl derivative is a candidate for targeted radiotherapy (using ¹³¹I) or SPECT imaging (using ¹²³I).
    • Fluorine and bromine analogs are more suited for small-molecule therapeutics due to stability and bioavailability .

Biological Activity

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1820711-89-4
  • Molecular Formula : C11H12ClI N
  • Molecular Weight : 284.58 g/mol

Biological Activity Overview

Research has indicated that pyrrolidine derivatives, including this compound, exhibit a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Pyrrolidine derivatives have been studied for their antibacterial and antifungal properties. In vitro tests have shown that various pyrrolidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Some studies report MIC values for pyrrolidine derivatives ranging from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL} against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
3-[(3-Iodophenyl)methyl]pyrrolidine0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.0039Various pathogenic bacteria
2,4,6-Tripyrrolidinochlorobenzene0.025Candida albicans

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
  • Receptor Modulation : It might interact with receptors involved in cellular signaling pathways, leading to altered cellular responses.

Further studies are necessary to elucidate the exact mechanisms and molecular pathways involved.

Case Studies and Research Findings

Recent research has highlighted the potential of pyrrolidine compounds in drug development:

  • A study evaluated the antibacterial properties of various pyrrolidine derivatives, demonstrating significant activity against multiple bacterial strains with varying degrees of effectiveness based on structural modifications .
  • Another investigation focused on the synthesis and evaluation of pyrrolidine derivatives for their anticancer properties, indicating that certain substitutions enhance their efficacy against cancer cell lines .

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